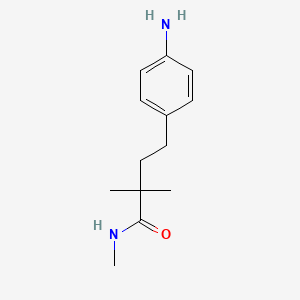

4-(4-Aminophenyl)-2,2,N-trimethylbutyramide

描述

属性

IUPAC Name |

4-(4-aminophenyl)-N,2,2-trimethylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c1-13(2,12(16)15-3)9-8-10-4-6-11(14)7-5-10/h4-7H,8-9,14H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJJWAOLQSLQOCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCC1=CC=C(C=C1)N)C(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Aminophenyl)-2,2,N-trimethylbutyramide typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-nitroaniline and 2,2,N-trimethylbutyric acid.

Nitration and Reduction: The 4-nitroaniline undergoes nitration followed by reduction to yield 4-aminophenyl. This step can be achieved using iron and hydrochloric acid or catalytic hydrogenation.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

化学反应分析

Types of Reactions

4-(4-Aminophenyl)-2,2,N-trimethylbutyramide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

Oxidation: Nitro derivatives.

Reduction: Amines.

Substitution: Halogenated or nitrated aromatic compounds.

科学研究应用

Anti-inflammatory and Analgesic Properties

Research indicates that 4-(4-Aminophenyl)-2,2,N-trimethylbutyramide exhibits notable anti-inflammatory and analgesic properties. Preliminary studies suggest that it may modulate pathways involved in pain and inflammation responses, potentially interacting with pain receptors such as cyclooxygenase enzymes and opioid receptors. These interactions warrant further investigation through in vitro and in vivo studies to confirm efficacy and safety profiles.

Antibacterial Activity

The compound has also been explored for its antibacterial properties. It is believed to inhibit bacterial growth, particularly against Gram-positive organisms. This activity may be attributed to intracellular inhibition of bacterial polypeptide deformylase (PDF), which is crucial for protein synthesis in bacteria . Such mechanisms suggest potential applications in treating bacterial infections resistant to conventional antibiotics.

Modulation of TRPM8 Receptors

Recent studies have identified this compound as a modulator of TRPM8 receptors, which are involved in sensing cold temperatures and menthol sensations. This modulation could lead to applications in developing cooling sensation compounds for topical analgesics or cosmetic formulations .

Pain Management

A study conducted on animal models demonstrated that administration of this compound resulted in significant pain relief comparable to established analgesics. The mechanism was attributed to its interaction with central nervous system receptors.

Antibacterial Efficacy

In vitro studies showed that this compound effectively inhibited the growth of several bacterial strains, including those responsible for respiratory infections. The results indicated a higher potency against Gram-positive bacteria compared to Gram-negatives, supporting its potential use as an antibacterial agent .

作用机制

The mechanism of action of 4-(4-Aminophenyl)-2,2,N-trimethylbutyramide involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity. The exact pathways depend on the specific application and target .

相似化合物的比较

Comparative Analysis with Similar Compounds

Structural and Physicochemical Comparisons

The table below highlights key structural and molecular differences between 4-(4-Aminophenyl)-2,2,N-trimethylbutyramide and related compounds:

Key Observations:

- Electron-Donating vs. Withdrawing Groups: The target’s 4-aminophenyl group is electron-donating, contrasting with the nitro group in N-(4-Nitrophenyl)-3-oxobutyramide . This difference may influence reactivity in electrophilic substitution or binding interactions.

- Lipophilicity : The tert-butyl group in and methylsulfanyl in enhance lipophilicity, while the target’s methyl groups offer a balance between solubility and membrane permeability.

常见问题

Basic Research Questions

Q. How can the molecular structure and functional groups of 4-(4-Aminophenyl)-2,2,N-trimethylbutyramide be experimentally validated?

- Methodological Answer : Utilize spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) for proton and carbon environments, Fourier-Transform Infrared Spectroscopy (FT-IR) for functional group identification (e.g., amide C=O stretch at ~1650 cm⁻¹), and High-Resolution Mass Spectrometry (HRMS) for molecular weight confirmation. X-ray crystallography may resolve stereochemical ambiguities if crystalline samples are obtainable .

Q. What experimental design strategies optimize the synthesis of this compound?

- Methodological Answer : Apply Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading). For example, a factorial design can identify interactions between variables, while response surface methodology refines optimal conditions. Computational tools (e.g., density functional theory) predict reaction feasibility and transition states .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated?

- Methodological Answer : Combine kinetic isotope effects (KIE) with quantum chemical calculations (e.g., Gaussian or ORCA software) to map energy barriers and intermediates. Isotopic labeling (e.g., deuterated substrates) and in-situ spectroscopic monitoring (Raman or UV-Vis) provide temporal resolution of mechanistic steps .

Q. How should researchers address contradictions in pharmacological data for this compound (e.g., varying IC₅₀ values across studies)?

- Methodological Answer : Perform meta-analysis to identify confounding variables (e.g., cell line variability, assay protocols). Validate results using orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays). Standardize protocols via interlaboratory reproducibility studies .

Q. What methodologies assess the compound’s stability under diverse conditions (pH, temperature, light)?

- Methodological Answer : Conduct accelerated stability studies (ICH Q1A guidelines) with HPLC monitoring of degradation products. Use molecular dynamics simulations (e.g., GROMACS) to predict hydrolytic or oxidative degradation pathways. Pair with Arrhenius modeling for shelf-life extrapolation .

Q. How can computational tools improve the design of derivatives with enhanced bioactivity?

- Methodological Answer : Employ structure-activity relationship (SAR) models via machine learning (e.g., Random Forest, SVM) trained on bioassay data. Molecular docking (AutoDock Vina) identifies potential binding poses, while free-energy perturbation (FEP) calculations optimize substituent interactions with target proteins .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。